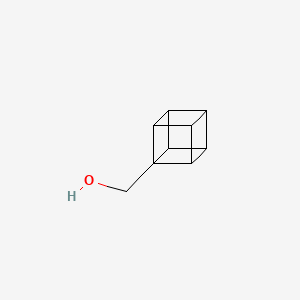
1-甲基立方烷甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuban-1-ylmethanol (C1M) is a chemical compound that has been studied for its potential applications in scientific research. C1M is a derivative of the naturally occurring compound, 1-ylmethanol, which is found in various plants and animals. C1M has a wide range of applications in biochemistry and physiology, and is being studied for its potential use in the development of drugs and other treatments. The purpose of
科学研究应用
- 1-甲基立方烷甲醇已被探索为一种潜在的单原子催化剂 (SAC)。SAC 令人着迷,因为它们由分散在载体材料上的孤立金属原子组成。由于其独特的结构,这些催化剂表现出高活性、选择性和稳定性。研究人员已经研究了 1-甲基立方烷甲醇作为各种反应的 SAC,例如加氢、氧化和碳-碳键形成 .
催化和单原子催化剂
作用机制
Target of Action
Cuban-1-ylmethanol is a chemical compound with the molecular formula C9H10O . The identification of a compound’s primary targets is crucial for understanding its mechanism of action. This typically involves experimental methods such as affinity chromatography or computational methods like drug-target interaction prediction .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its targets at the molecular level, leading to changes in cellular functions This can involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway . Understanding the biochemical pathways affected by a compound can provide insights into its mechanism of action and potential therapeutic applications.
实验室实验的优点和局限性
Cuban-1-ylmethanol has several advantages and limitations when used in laboratory experiments. One advantage of Cuban-1-ylmethanol is that it is relatively easy to synthesize and is relatively stable. Additionally, Cuban-1-ylmethanol is relatively inexpensive and can be used in a wide range of experiments. However, Cuban-1-ylmethanol is not suitable for use in certain experiments, such as those involving enzymatic reactions, as it can interfere with the activity of certain enzymes.
未来方向
There are a number of potential future directions for the use of Cuban-1-ylmethanol in scientific research. One potential direction is the development of new drugs and treatments based on Cuban-1-ylmethanol. Additionally, Cuban-1-ylmethanol could be studied further for its potential to serve as a biomarker for the detection of certain diseases. Additionally, Cuban-1-ylmethanol could be studied further for its potential to serve as a marker for the detection of environmental pollutants. Finally, Cuban-1-ylmethanol could be studied further for its potential to affect biochemical and physiological processes, such as the metabolism of carbohydrates and lipids, and the expression of certain genes.
合成方法
Cuban-1-ylmethanol can be synthesized in a variety of ways, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the use of chemical reagents and catalysts to produce the desired compound. Biotransformation is the process of using biological agents such as enzymes, bacteria, and fungi to produce the desired compound. Fermentation is the process of using microorganisms to produce the desired compound. Each of these methods has its own advantages and disadvantages, and the method used to synthesize Cuban-1-ylmethanol will depend on the desired outcome.
属性
IUPAC Name |
cuban-1-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8,10H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYTOJQOCOSPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134078-23-2 |
Source


|
| Record name | (cuban-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
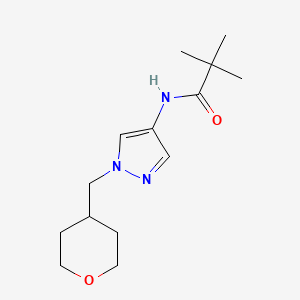
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
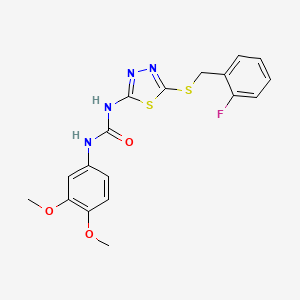
![N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide](/img/structure/B2383617.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)
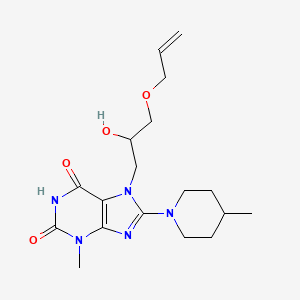
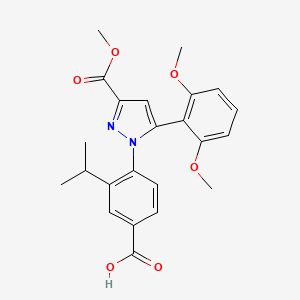
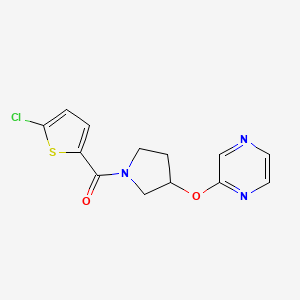
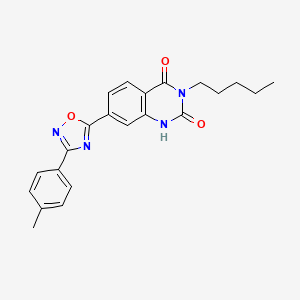
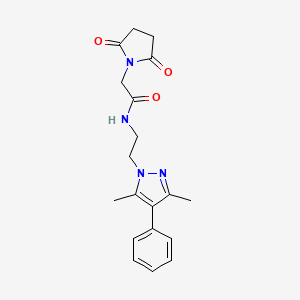
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2383634.png)
